3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a fused pyrimidine and benzothiophene ring system. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves the displacement reaction between various amines and 4-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine . The latter is obtained by refluxing 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one with phosphorous oxychloride. The overall synthetic route includes several steps, such as cyclization and substitution reactions .
Molecular Structure Analysis
The molecular formula of 3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is C₁₆H₁₄N₂OS . It consists of a tetrahydrobenzothieno[2,3-d]pyrimidine core with a phenyl group attached. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitution, oxidation, and reduction reactions. Exploring its reactivity with various reagents and functional groups would provide valuable insights into its behavior .
Future Directions
: Bhaskar, V. H., Kumar, P. P., & Sangameshwaran, B. (2007). Synthesis, Antimicrobial and Antihyperlipidemic Activities of Some 4-Substituted-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines. Asian Journal of Chemistry, 19(7), 5187-5194. [Link](https://www.researchgate.net/profile/Pavan-Kumar-Prathipati/publication/286259667_Synthesis_antimicrobial_and_antihyperlipidemic_activities_of_some_4-substituted-5678-tetrahydro1benzothieno23-dpyrimidines/links/57e02e0e08ae3f2d793ea57f/Synthesis-antimicrobial-and-antihyperlipidemic-activities-of-some-4-substituted-5-6-7-8-tetrahydro1benzothieno2-3-d
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds in the thieno[2,3-d]pyrimidine class have been reported to exhibit significant activity against several cancer cell lines .
Mode of Action
It is known that thieno[2,3-d]pyrimidines interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
The compound likely affects multiple biochemical pathways involved in cell growth and proliferation. The specific pathways and their downstream effects are subjects of ongoing research .
Result of Action
The compound’s action at the molecular and cellular level results in the inhibition of cancer cell growth. This is based on in vitro anticancer activity tests against NCI-60 human tumor cell lines .
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-13-11-8-4-5-9-12(11)21-14(13)17-16(20)18(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDMARRIHALJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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